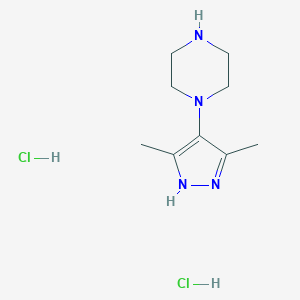

1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride

CAS No.: 1858240-39-7

Cat. No.: VC2866154

Molecular Formula: C9H18Cl2N4

Molecular Weight: 253.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1858240-39-7 |

|---|---|

| Molecular Formula | C9H18Cl2N4 |

| Molecular Weight | 253.17 g/mol |

| IUPAC Name | 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine;dihydrochloride |

| Standard InChI | InChI=1S/C9H16N4.2ClH/c1-7-9(8(2)12-11-7)13-5-3-10-4-6-13;;/h10H,3-6H2,1-2H3,(H,11,12);2*1H |

| Standard InChI Key | FVZACXMUXAGHBH-UHFFFAOYSA-N |

| SMILES | CC1=C(C(=NN1)C)N2CCNCC2.Cl.Cl |

| Canonical SMILES | CC1=C(C(=NN1)C)N2CCNCC2.Cl.Cl |

Introduction

Chemical Identification and Properties

1-(3,5-Dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride is characterized by its unique structure that features a pyrazole ring directly connected to a piperazine moiety, with the addition of two hydrochloride molecules forming the salt. The compound exhibits distinctive chemical properties that make it relevant for various research applications.

Basic Identification Parameters

| Parameter | Value |

|---|---|

| CAS Number | 1858240-39-7 |

| Molecular Formula | C9H18Cl2N4 |

| IUPAC Name | 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride |

| Molecular Weight | Approximately 267 g/mol |

The compound consists of a pyrazole ring with methyl substituents at positions 3 and 5, directly bonded to a piperazine ring, with the entire structure existing as a dihydrochloride salt . This arrangement contributes to its distinctive chemical behavior and potential bioactivity.

Structural Features

The structural composition of 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride includes:

-

A pyrazole heterocycle featuring:

-

A five-membered aromatic ring with two adjacent nitrogen atoms

-

Methyl groups at positions 3 and 5, which enhance lipophilicity

-

A free N-H group at position 1 capable of hydrogen bonding

-

-

A piperazine heterocycle featuring:

-

A six-membered ring containing two nitrogen atoms in opposite positions

-

Direct attachment to the pyrazole ring at position 4

-

-

Two hydrochloride moieties that:

-

Form ionic bonds with the nitrogen atoms

-

Enhance water solubility compared to the free base

-

Affect crystallinity and physical properties

-

This specific arrangement of functional groups creates a molecular scaffold with potential for numerous intermolecular interactions, influencing both physical properties and biological activity .

Synthesis Methodologies

The synthesis of 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride typically involves multiple reaction steps, beginning with the formation of the pyrazole core structure followed by attachment of the piperazine moiety and subsequent salt formation.

Pyrazole Ring Formation

Based on established methodologies for similar compounds, the pyrazole ring can be synthesized through several approaches:

Alternative Approaches

Other synthetic routes to the pyrazole ring include:

-

One-pot procedures utilizing terminal alkynes and aromatic aldehydes with molecular iodine and hydrazines, which can yield 3,5-substituted pyrazoles with high regioselectivity (68-99% yields) .

-

Cycloaddition reactions of diazocarbonyl compounds with appropriate alkynes, catalyzed by zinc triflate, which can produce pyrazole derivatives with good yields (approximately 89%) .

Applications and Biological Significance

The structural features of 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride suggest potential applications in pharmaceutical research and development. While specific biological activity data for this exact compound is limited in the available literature, insights can be drawn from structurally similar analogs.

Structure-Activity Relationships

The biological activity of 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride would likely be influenced by several structural features:

-

The 3,5-dimethyl substitution pattern on the pyrazole ring typically enhances lipophilicity and may improve cell membrane penetration.

-

The direct linkage between the pyrazole and piperazine rings creates a specific spatial arrangement that could influence receptor binding properties.

-

The dihydrochloride salt form likely impacts solubility, absorption, and bioavailability compared to the free base form.

Comparative studies with related compounds suggest that minor structural modifications to this scaffold can significantly alter biological activity profiles, highlighting the importance of this compound as a potential lead structure in drug discovery .

Related Compounds and Structural Analogs

Several structurally related compounds provide valuable context for understanding the properties and potential applications of 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride.

Direct Structural Analogs

| Compound | CAS Number | Key Structural Difference |

|---|---|---|

| 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine | 1049801-48-0 | Contains a sulfonyl linkage between pyrazole and piperazine |

| 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine hydrochloride | 1240238-30-5 | Sulfonyl linkage and monohydrochloride salt |

| 1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]piperazine | 1001757-58-9 | Contains methyl group at position 1 and methylene linker |

| 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperazine | 1001757-60-3 | Contains methyl group at position 1 and methylene linker |

| 1-(1,3,5-trimethyl-1H-pyrazol-4-ylmethyl)-piperazine dihydrochloride | 1185304-15-7 | Additional N-methyl group and methylene linker |

These structural analogs demonstrate how subtle modifications to the basic pyrazole-piperazine scaffold can create a diverse array of compounds with potentially different physicochemical properties and biological activities .

Structural Variations and Their Significance

The comparison between 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride and its structural analogs reveals several important structural variations:

These structural variations provide valuable insights for potential medicinal chemistry applications and structure-activity relationship studies involving 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride .

Chemical and Physical Properties

The chemical and physical properties of 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride determine its behavior in various environments and applications.

Physicochemical Parameters

Although specific experimental data for this compound is limited in the available literature, predicted properties can be inferred from similar compounds:

| Property | Predicted Value/Characteristic |

|---|---|

| Physical State | Solid at room temperature |

| Solubility | Likely soluble in water and polar organic solvents such as methanol and DMSO |

| Melting Point | Likely >200°C (typical for similar hydrochloride salts) |

| pH in Solution | Acidic (characteristic of hydrochloride salts) |

| Stability | Expected to be stable under standard laboratory conditions |

The dihydrochloride salt form typically enhances water solubility compared to the free base, which is advantageous for biological testing and pharmaceutical applications .

Spectroscopic Characteristics

Based on the properties of related compounds, 1-(3,5-dimethyl-1H-pyrazol-4-yl)piperazine dihydrochloride would likely exhibit characteristic spectroscopic features:

-

NMR Spectroscopy: Expected key signals would include:

-

Methyl protons of the pyrazole ring (approximately δ 2.2-2.4 ppm)

-

Piperazine ring protons (approximately δ 3.0-3.5 ppm)

-

Pyrazole N-H proton (approximately δ 12-14 ppm, potentially broad)

-

-

IR Spectroscopy: Characteristic absorption bands would likely include:

-

N-H stretching (3300-3500 cm⁻¹)

-

C-H stretching (2800-3000 cm⁻¹)

-

C=N and C=C stretching (1400-1600 cm⁻¹)

-

These spectroscopic properties would be valuable for compound identification and purity assessment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume